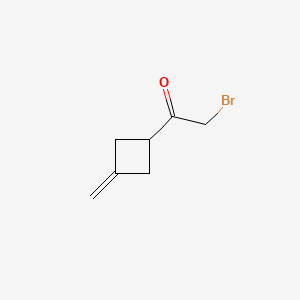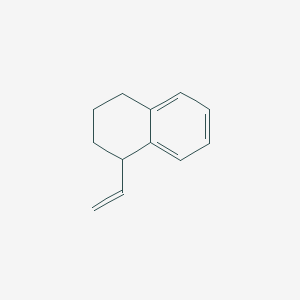
1-Vinyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinyl-1,2,3,4-tetrahydronaphthalene is a bicyclic compound consisting of both aromatic and alicyclic rings. It is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.
Análisis De Reacciones Químicas
1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-Vinyl-1,2,3,4-tetrahydronaphthalene has numerous applications in scientific research. It is used as an intermediate for organic synthesis and as a solvent in various chemical reactions . In the laboratory, it is employed for the synthesis of dry hydrogen bromide gas . Additionally, it is used in the production of estrone derivatives, which have applications in medicinal chemistry . Its role as a hydrogen-donor solvent makes it valuable in coal liquefaction processes, where it helps in the partial hydrogenation of coal to make it more soluble .
Mecanismo De Acción
The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.
Comparación Con Compuestos Similares
1-Vinyl-1,2,3,4-tetrahydronaphthalene is similar to other tetrahydronaphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalene (tetralin) and decahydronaphthalene (decalin) . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent . Decalin, on the other hand, is a fully hydrogenated derivative and is used in various industrial applications. The uniqueness of this compound lies in its vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-ethenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2 |
Clave InChI |
FSRLCYXRDZIJJT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



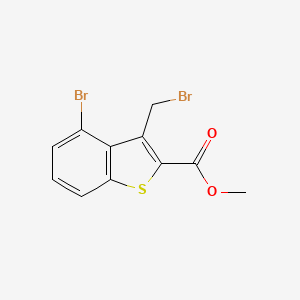
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
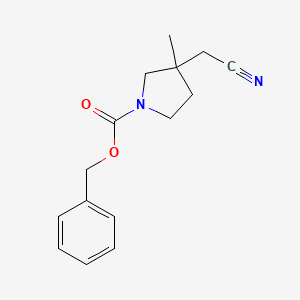
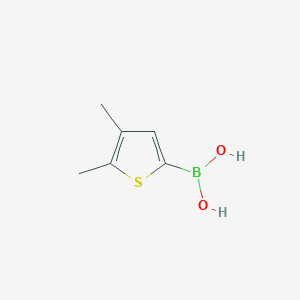

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)


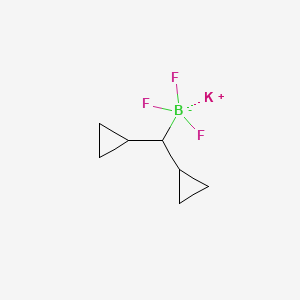

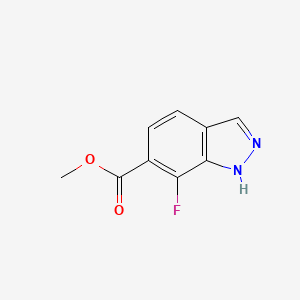
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
